molecular formula C5H6Br2 B6239267 1,3-dibromobicyclo[1.1.1]pentane CAS No. 82783-71-9

1,3-dibromobicyclo[1.1.1]pentane

Cat. No.: B6239267
CAS No.: 82783-71-9
M. Wt: 225.9
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Description

Historical Context and Evolution of Cage Hydrocarbon Chemistry

The study of cage hydrocarbons, polycyclic organic compounds with three or more rings arranged to enclose a space, has a rich history rooted in the pursuit of understanding chemical bonding and molecular architecture. accessscience.comwiley.com These rigid structures, such as adamantane (B196018) and cubane, have long fascinated chemists due to their unique geometries and properties. wikipedia.org The simplest member of the bicyclic bridged compounds family is bicyclo[1.1.1]pentane. wikipedia.org The synthesis of bicyclo[1.1.1]pentane itself was first achieved in 1964 by Wiberg and co-workers, a significant milestone in synthetic chemistry. acs.orgnih.gov

Initially, these molecules were often viewed as chemical curiosities. However, the evolution of synthetic methodologies has transformed them into valuable building blocks in various fields, particularly in medicinal chemistry and materials science. researchgate.net The development of practical routes to these strained systems has been a continuous challenge, driving innovation in synthetic strategies.

Structural Features and Inherent Strain in Bicyclo[1.1.1]pentane

The bicyclo[1.1.1]pentane framework is a highly strained molecule, possessing a ring strain energy of approximately 66.6 kcal mol⁻¹. acs.orgnih.gov This significant strain arises from the distortion of bond angles and lengths from their ideal values in an acyclic alkane. The molecule's structure consists of three fused four-membered rings. wikipedia.org Despite this high strain energy, BCPs are generally kinetically stable and resistant to ring-opening reactions and metabolic degradation. acs.orgnih.gov

A key structural feature of 1,3-disubstituted BCPs is the linear arrangement of the substituents, with an exit vector of 180°, mimicking the geometry of a para-substituted benzene (B151609) ring. acs.orgnih.gov However, the distance between the substituents is shorter by about 1 Å compared to its aromatic counterpart. acs.org This unique combination of rigidity, defined substituent orientation, and kinetic stability has made the BCP scaffold an attractive bioisostere.

Table 1: Comparison of Structural and Energetic Properties

Property Bicyclo[1.1.1]pentane Pentane
Molecular Formula C5H8 C5H12
Molar Mass 68.119 g·mol⁻¹ wikipedia.org 72.15 g·mol⁻¹
Strain Energy ~66.6 kcal mol⁻¹ acs.orgnih.gov Negligible
Bridgehead Substituent Exit Vector 180° acs.orgnih.gov Not Applicable

Significance of 1,3-Dibromobicyclo[1.1.1]pentane as a Key Synthetic Intermediate

This compound has played a crucial role in the advancement of BCP chemistry. Its primary significance lies in its role as a precursor to [1.1.1]propellane, a highly reactive and versatile intermediate for the synthesis of a wide array of functionalized BCPs. rhhz.netnih.govfrontiersin.org The first synthesis of [1.1.1]propellane, reported by Wiberg and Walker in 1982, was achieved through the reductive intramolecular coupling of this compound. rhhz.netnih.gov

The development of synthetic routes starting from this compound to generate [1.1.1]propellane has been instrumental in making BCPs more accessible for research. nih.govfrontiersin.org The subsequent ring-opening reactions of [1.1.1]propellane with various reagents allow for the introduction of a wide range of functional groups at the bridgehead positions, leading to diverse 1,3-disubstituted BCPs. researchgate.netrsc.org These derivatives are highly valued in medicinal chemistry where the BCP moiety can serve as a non-classical bioisostere for para-substituted arenes, alkynes, and tert-butyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. nih.govrsc.orgnih.gov

Furthermore, recent studies have explored the direct functionalization of dihalo-BCPs, such as 1,3-diiodobicyclo[1.1.1]pentane, offering alternative synthetic pathways to functionalized BCPs that bypass the often unstable [1.1.1]propellane. lboro.ac.ukresearchgate.netlboro.ac.uk This highlights the continued importance of dihalogenated BCPs as versatile synthetic platforms.

Table 2: Key Synthetic Transformations Involving 1,3-Dihalogenated Bicyclo[1.1.1]pentanes

Starting Material Reagents Key Intermediate/Product Significance
This compound Reductive coupling agents [1.1.1]Propellane Key precursor for a wide range of functionalized BCPs rhhz.netnih.gov
[1.1.1]Propellane Various nucleophiles and radicals 1,3-Disubstituted Bicyclo[1.1.1]pentanes Access to diverse BCP derivatives for applications in medicinal chemistry researchgate.netrsc.org
1,3-Diiodobicyclo[1.1.1]pentane Nucleophiles (e.g., pyridines, sulfides) Bicyclo[1.1.1]pentyl salts Direct functionalization to valuable BCP derivatives lboro.ac.ukresearchgate.netlboro.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLUOAVMJBIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510670
Record name 1,3-Dibromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82783-71-9
Record name 1,3-Dibromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Bicyclo 1.1.1 Pentane Derivatives

Direct Synthesis and Preparation of 1,3-Dibromobicyclo[1.1.1]pentane

The synthesis of this compound is a critical entry point into the chemistry of bicyclo[1.1.1]pentane (BCP) derivatives. This section details both traditional laboratory-scale methods and modern, scalable approaches to obtain this key intermediate.

A well-established laboratory-scale synthesis of this compound commences from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The key transformation is a double Hunsdiecker reaction, which involves the conversion of the carboxylic acid groups to their silver salts, followed by treatment with elemental bromine. This decarboxylative bromination proceeds via a radical mechanism.

The initial synthesis of [1.1.1]propellane, a precursor to many BCP derivatives, was reported by Wiberg and Walker in 1982 and utilized this compound. This dibromo compound was prepared from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid through the aforementioned Hunsdiecker reaction involving the silver salt. acs.orgproquest.comrhhz.net This method, while effective for laboratory quantities, involves the use of stoichiometric silver salts and can be sensitive to reaction conditions.

A typical procedure involves the following steps:

Salt Formation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with a silver salt, such as silver nitrate, in an aqueous solution, often with subsequent basification to precipitate the disilver salt.

Hunsdiecker Reaction: The dried silver salt is suspended in an inert solvent, such as carbon tetrachloride, and treated with a stoichiometric amount of bromine. The reaction is often initiated by heat or light.

Workup and Purification: After the reaction is complete, the silver bromide precipitate is filtered off, and the desired this compound is isolated from the filtrate, typically requiring purification by distillation or chromatography.

The yields of the Hunsdiecker reaction can be variable, and the synthesis of the starting dicarboxylic acid can be a multi-step process, often originating from [1.1.1]propellane itself. acs.orgnih.gov

StepReagents and ConditionsPurposeTypical Yield
Salt FormationBicyclo[1.1.1]pentane-1,3-dicarboxylic acid, Silver Nitrate, Base (e.g., NaOH)Preparation of the silver dicarboxylate saltQuantitative
Hunsdiecker ReactionSilver bicyclo[1.1.1]pentane-1,3-dicarboxylate, Bromine (Br2), Carbon Tetrachloride (CCl4), Heat/LightDecarboxylative bromination to form the C-Br bondsVariable, typically moderate
PurificationFiltration, Distillation or ChromatographyIsolation of pure this compound-

While direct continuous flow synthesis of this compound is not extensively documented, scalable approaches focus on the safe and efficient generation of its precursor, [1.1.1]propellane. rsc.org Continuous flow technology has been successfully applied to the synthesis of [1.1.1]propellane, which can then be converted to 1,3-dihalobicyclo[1.1.1]pentanes in a subsequent step. rsc.orgnih.govucd.ie

A continuous flow process for generating [1.1.1]propellane on demand has been developed, providing solutions that can be directly used for derivatization. rsc.org This method offers significant advantages in terms of safety and scalability over traditional batch syntheses, which often involve the isolation and storage of the highly strained and potentially unstable [1.1.1]propellane.

The scalable synthesis can be conceptualized in two main stages:

Continuous Flow Generation of [1.1.1]Propellane: A solution of a suitable precursor, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is pumped through a reactor where it is mixed with a reagent like methyllithium (B1224462) at low temperatures to effect the intramolecular reductive cyclization to [1.1.1]propellane.

Downstream Derivatization: The effluent from the flow reactor, containing the in situ generated [1.1.1]propellane, can be directly quenched with a brominating agent. However, a more common and controlled approach for producing 1,3-dihalides involves quenching with iodine to form the more stable 1,3-diiodobicyclo[1.1.1]pentane, which can be isolated and handled more easily. ucd.ienih.gov The analogous reaction with a bromine source would yield this compound.

StageMethodologyKey ReagentsAdvantages
[1.1.1]Propellane GenerationContinuous Flow1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, MethyllithiumEnhanced safety, scalability, on-demand generation
Conversion to 1,3-DihalideBatch or Flow QuenchIodine (for Diiodo-BCP), Bromine source (for Dibromo-BCP)Formation of a more stable, isolable product

Derivatization and Reactivity of this compound

This compound is a versatile intermediate, primarily utilized for its ability to generate the highly strained [1.1.1]propellane and for the reactivity of its carbon-bromine bonds in substitution reactions.

The most significant chemical transformation of this compound is its conversion to [1.1.1]propellane. rhhz.net This is achieved through a reductive intramolecular coupling, typically employing an organolithium reagent such as tert-butyllithium. proquest.comacs.org The reaction proceeds by a halogen-metal exchange at both bridgehead positions, followed by the elimination of lithium bromide to form the central carbon-carbon bond of the propellane.

The reaction is generally carried out at low temperatures in an inert solvent like diethyl ether. The resulting [1.1.1]propellane is usually not isolated in a pure form due to its high reactivity and tendency to polymerize, but is instead used as a solution in subsequent reactions. rhhz.net

Reaction Scheme:

This compound + 2 t-BuLi → [1.1.1]propellane + 2 LiBr + 2-methylpropene + isobutane

The generated [1.1.1]propellane is a valuable synthon for the construction of various BCP derivatives through strain-releasing reactions with a wide range of radical and anionic species. rhhz.netacs.orglboro.ac.uk

While the nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) are more extensively studied due to the better leaving group ability of iodide, the principles can be extended to this compound. nih.govresearchgate.netscite.aisci-hub.se These reactions provide a route to functionalized BCPs without proceeding through the highly reactive [1.1.1]propellane intermediate.

Reactions of DIBCP with various nucleophiles, such as pyridines, quinolines, and tertiary amines, have been shown to yield the corresponding bicyclo[1.1.1]pentyl salts. nih.govresearchgate.net It is proposed that the reaction proceeds through a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation intermediate. researchgate.netsci-hub.se A similar reactivity pattern would be expected for the dibromo analogue, albeit likely requiring more forcing conditions.

With strong carbon nucleophiles, such as Grignard reagents and organolithiums, the reaction with 1,3-dihalobicyclo[1.1.1]pentanes often leads to the formation of [1.1.1]propellane as a major product rather than direct substitution. sci-hub.se

Nucleophile TypeSubstrateProduct TypeReaction Pathway
Nitrogen Heterocycles (e.g., Pyridine)1,3-Diiodobicyclo[1.1.1]pentaneBicyclo[1.1.1]pentylpyridinium saltsNucleophilic Substitution
Tertiary Amines1,3-Diiodobicyclo[1.1.1]pentaneQuaternary ammonium (B1175870) saltsNucleophilic Substitution
Organolithium Reagents1,3-Dihalobicyclo[1.1.1]pentane[1.1.1]PropellaneReductive Coupling
Grignard Reagents1,3-Dihalobicyclo[1.1.1]pentane[1.1.1]PropellaneReductive Coupling

Direct electrophilic halogenation of the C-H bonds of this compound is not a commonly reported transformation. The bicyclo[1.1.1]pentane cage is generally susceptible to attack by nucleophiles and radicals at the bridgehead positions, especially when activated as in [1.1.1]propellane.

However, related transformations involving the electrophilic activation of [1.1.1]propellane are well-documented. researchgate.netliverpool.ac.uk In these reactions, an electrophilic halogen source, such as N-iodosuccinimide (NIS), activates the central bond of [1.1.1]propellane towards attack by weak nucleophiles. liverpool.ac.uk This results in the formation of 1-iodo-3-substituted bicyclo[1.1.1]pentanes. This reactivity highlights the ability of the BCP core to interact with electrophiles, although it proceeds via the opening of the strained propellane.

While not a direct halogenation of the dibromo-BCP, these studies on [1.1.1]propellane provide insight into the electronic nature of the BCP framework and its reactivity towards electrophilic species. researchgate.netliverpool.ac.uk

Synthesis of Bicyclo[1.1.1]pentane Scaffolds via [1.1.1]Propellane Ring-Opening

The highly strained central bond of [1.1.1]propellane is susceptible to cleavage, making it a valuable precursor for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivatives. This reactivity has been exploited through various synthetic methodologies, including radical, anionic, and transition metal-catalyzed pathways, as well as modern photoredox and visible light-mediated functionalizations. A notable synthesis of [1.1.1]propellane itself involves the use of this compound. The process starts with the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding dibromide via a Hunsdiecker reaction, which is then subjected to a coupling reaction with n-butyllithium to yield [1.1.1]propellane wikipedia.org.

Radical Addition Pathways to Bridgehead Positions

Radical additions to the central C-C bond of [1.1.1]propellane are a common and effective method for the synthesis of BCPs. acs.org These reactions are generally more favorable than anionic additions due to the electronic properties of the propellane cage. acs.org The process involves the addition of a radical species to one of the bridgehead carbons, leading to the cleavage of the central bond and the formation of a bridgehead BCP radical intermediate. This intermediate can then undergo further reactions, such as atom transfer or trapping by another molecule. escholarship.org Free radicals have been shown to react more readily with [1.1.1]propellane than with styrene. cdnsciencepub.com

The addition of carbon-centered radicals to [1.1.1]propellane allows for the formation of a C-C bond at one of the bridgehead positions. A variety of carbon-centered radical precursors can be utilized, often generated through photoredox catalysis. This methodology has been successfully applied to the bicyclopentylation of sp2 carbon-halogen bonds, providing access to (hetero)arylated BCPs, and for the functionalization of nonstabilized sp3 radicals. ox.ac.uk Furthermore, substrates containing alkene acceptors can undergo atom transfer radical cyclization cascades to form polycyclic bicyclopentane products in a single step. ox.ac.uk

A three-component radical alkyl-acylation of [1.1.1]propellane has been developed using visible-light photoredox single electron transfer, offering an efficient route to a diverse range of 1,3-disubstituted BCPs. researchgate.net Another approach involves a visible light-triggered cascade atom transfer radical addition (CATRA), which is a one-step, three-component radical process that is operationally simple and utilizes simple alkenes, readily available alkyl iodides, and [1.1.1]propellane. chemrxiv.org This method is notable for its insensitivity to air and moisture and is amenable to gram-scale synthesis. chemrxiv.org

Reaction TypeRadical SourceKey Features
BicyclopentylationOrganic halides (photoredox)Broad substrate scope, tolerates various functional groups. ox.ac.uk
Alkyl-acylationNot specified (photoredox)Efficient access to 1,3-disubstituted BCPs. researchgate.net
Cascade Atom Transfer Radical Addition (CATRA)Alkyl iodides, alkenes (photoredox)One-step, three-component, air and moisture insensitive. chemrxiv.org

The ring-opening of [1.1.1]propellane can also be initiated by heteroatom-centered radicals, leading to the introduction of various functional groups at the bridgehead position. For instance, an azido (B1232118) radical, generated from the interaction of PIDA and TMSN3, can add to [1.1.1]propellane to form a carbon-centered radical intermediate, which then reacts with a heterocycle to produce azide-containing 1,3-disubstituted BCPs. rsc.org This metal-free approach provides a direct route to install the versatile azido group. rsc.org

In another example, the chloropentafluorosulfanylation of [1.1.1]propellane has been reported to proceed through a radical chain propagation mechanism to produce SF5-BCP-Cl. beilstein-journals.org This reaction can sometimes lead to the formation of oligomers known as [n]staffanes as side-products. beilstein-journals.org Additionally, a UV-initiated silaboration of [1.1.1]propellane has been developed to access BCP derivatives bearing both boron and silicon functional groups. rhhz.net

HeteroatomReagent SystemProduct Type
Nitrogen (Azido)PIDA / TMSN31-azido-3-heteroaryl BCPs rsc.org
Sulfur (Pentafluorosulfanyl)SF5ClSF5-BCP-Cl beilstein-journals.org
Silicon/BoronNot specified (UV-initiated)BCPs with Si and B functional groups rhhz.net

Anionic Addition Processes

Anionic additions to [1.1.1]propellane provide another synthetic route to BCPs, although they are generally less common than radical additions. acs.org These reactions typically involve the addition of a nucleophile to the central C-C bond, which can be followed by quenching with a proton source to yield a monosubstituted BCP or by reaction with an electrophile to afford a 1,3-disubstituted BCP. acs.org The use of highly reactive organometallics and relatively harsh reaction conditions are often characteristic of these transformations. acs.org

A notable example is the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature, which forms terminal benzylamine-substituted BCPs. acs.org This method was later expanded by trapping the intermediate BCP carbanion with i-PrOBpin to afford versatile BCP boronic esters. acs.orgrsc.org This three-component reaction between N-benzyl ketimines, [1.1.1]propellane, and pinacol (B44631) boronates generates benzylamine (B48309) BCP pinacol boronates, which are valuable building blocks. rsc.orgnih.govsemanticscholar.org

NucleophileTrapping AgentProduct
2-Azaallyl anionH+Terminal benzylamine-substituted BCP acs.org
2-Azaallyl anioni-PrOBpinBenzylamine BCP pinacol boronate acs.orgrsc.orgnih.govsemanticscholar.org

Transition Metal-Catalyzed and Organometallic Reactions

While radical and anionic additions are well-established, transition metal-catalyzed transformations of [1.1.1]propellane are a more recent and less developed area. rhhz.net However, they offer unique reactivity patterns. For instance, nickel(0) catalysis enables the use of [1.1.1]propellane as a carbene precursor in the cyclopropanation of a range of functionalized alkenes, yielding methylenespiro[2.3]hexane products. bris.ac.uknih.govorganic-chemistry.org Computational studies suggest the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond activation to form a key 3-methylenecyclobutylidene-nickel intermediate. bris.ac.ukorganic-chemistry.org

The synthesis of 1,3-disubstituted BCPs can also be achieved through cross-coupling reactions using transition metal catalysts. rsc.org These strategies can involve either nucleophilic or electrophilic BCP precursors. rsc.org A dual photoredox/copper catalysis system has been employed for a three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles, allowing for the rapid synthesis of diverse functionalized BCPs. rhhz.netresearchgate.net

Catalyst SystemReaction TypeProduct
Nickel(0)CyclopropanationMethylenespiro[2.3]hexanes bris.ac.uknih.govorganic-chemistry.org
Dual Photoredox/CopperMulticomponent CouplingDiverse functionalized BCPs rhhz.netresearchgate.net

Photoredox and Visible Light-Mediated Functionalizations

Photoredox catalysis has emerged as a powerful tool for the functionalization of [1.1.1]propellane, enabling the generation of radicals under mild conditions. ox.ac.uk This approach has been used to promote the addition of organic halides to [1.1.1]propellane, demonstrating broad substrate scope and functional group tolerance. ox.ac.uk

A dual photo/copper catalysis system has been utilized for the arylalkynylation of [1.1.1]propellane in a three-component reaction involving terminal alkynes, [1.1.1]propellane, and aryl thianthrenium salts. acs.org This method provides a streamlined route to 1-alkynyl-3-aryl BCP derivatives. acs.org Furthermore, a single-step, multi-component approach to versatile disubstituted BCP ketones has been developed using nickel/photoredox catalysis. rsc.org Visible light has also been used to induce the synthesis of 1,3-disubstituted BCP ketones through cooperative photoredox and N-heterocyclic carbene catalysis, a method noted for its mild conditions and high atom economy. rsc.org

CatalysisReaction TypeKey Feature
PhotoredoxAddition of organic halidesBroad scope and functional group tolerance. ox.ac.uk
Dual Photo/CopperArylalkynylationThree-component coupling. acs.org
Nickel/PhotoredoxDicarbofunctionalizationSingle-step synthesis of BCP ketones. rsc.org
Photoredox/NHCAcylationCooperative catalysis for BCP ketones. rsc.org

Multicomponent Reaction Strategies for BCP Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single step from three or more starting materials. In the context of bicyclo[1.1.1]pentane chemistry, MCRs provide an efficient pathway to a diverse range of derivatives. These reactions often proceed through radical-mediated pathways, leveraging the strain of the BCP precursor, [1.1.1]propellane.

Recent advancements have highlighted the use of visible-light-driven, metal- and additive-free multicomponent reactions. For instance, the simultaneous construction of Csp³-C and Csp³-S bonds on the BCP framework has been achieved through an electron donor-acceptor (EDA) complex activation. This strategy employs S-aryl/alkyl benzenethiosulfonates and iodides to yield a variety of C,S-disubstituted BCPs.

Another notable MCR is a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction. This method involves radicals derived from diazo esters that add to [1.1.1]propellane, forming BCP radicals. A subsequent cross-coupling with a Breslow intermediate radical generates 1,3-disubstituted-BCP ketones.

While these MCRs demonstrate the versatility of this approach for synthesizing a wide array of functionalized BCPs, a specific multicomponent reaction strategy for the direct synthesis of this compound has not been prominently reported in the reviewed literature. The existing methods primarily focus on the formation of carbon-carbon and carbon-heteroatom bonds at the bridgehead positions of the BCP core.

Alternative Synthetic Routes to Bicyclo[1.1.1]pentanes

Beyond multicomponent strategies, several alternative routes have been developed for the synthesis of bicyclo[1.1.1]pentane derivatives. These methods often provide access to specific substitution patterns that may not be readily achievable through other means.

The addition of carbenes to strained ring systems is a well-established method for ring expansion and the formation of novel bicyclic structures. The reaction of dibromocarbene with bicyclo[1.1.0]butanes has been investigated as a potential route to bicyclo[1.1.1]pentanes.

However, research in this area has primarily focused on the synthesis of 2,2-dibromobicyclo[1.1.1]pentanes chemrxiv.org. This approach circumvents the use of the often challenging-to-handle [1.1.1]propellane as a starting material chemrxiv.org. The reaction proceeds via the insertion of the dibromocarbene into the central bond of the bicyclo[1.1.0]butane core. This methodology has been shown to be a facile route to these specific gem-dibromo BCP derivatives chemrxiv.org.

It is important to note that the direct synthesis of this compound through the addition of dibromocarbene to bicyclo[1.1.0]butane is not the reported outcome of this reaction. The regioselectivity of the carbene addition leads to the formation of the 2,2-disubstituted isomer.

Skeletal editing and rearrangement strategies represent a more advanced and intricate approach to the synthesis of complex molecular frameworks, including bicyclo[1.1.1]pentanes. These methods involve the strategic cleavage and formation of bonds within a pre-existing molecular scaffold to generate a new, desired architecture.

One such innovative approach involves a "scaffold hop" from azabicyclo[2.1.1]hexanes to bridge-functionalized bicyclo[1.1.1]pentanes. This nitrogen-deleting skeletal edit allows for the conversion between these two important classes of sp³-rich cores. The process typically involves a photochemical [2+2] cycloaddition to construct the azabicyclo[2.1.1]hexane framework, followed by a deamination step to yield the corresponding BCP.

While this skeletal editing strategy provides access to various bridge-functionalized BCPs, the synthesis of this compound has not been specifically demonstrated using this methodology. The reported examples focus on the introduction of other functional groups at the bridge position of the BCP core.

Historically, a significant chemical transformation of this compound is its use as a key precursor in the synthesis of [1.1.1]propellane. The first synthesis of [1.1.1]propellane was achieved through an intramolecular reductive coupling of this compound rhhz.net. This reaction underscores the importance of the dibromo-BCP derivative in accessing the highly strained and reactive propellane molecule, which is a cornerstone for the synthesis of a vast array of other BCP derivatives.

The synthesis of this compound itself has been reported to proceed from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a Hunsdiecker reaction . This transformation involves the conversion of the dicarboxylic acid to its silver salt, followed by treatment with bromine.

Data Tables

Table 1: Overview of Synthetic Strategies for Bicyclo[1.1.1]pentane Derivatives

Synthetic Strategy Description Relevance to this compound
Multicomponent Reactions Simultaneous reaction of three or more components to form a complex product in a single step. No direct multicomponent synthesis for this compound has been prominently reported.
Dibromocarbene Addition to Bicyclo[1.1.0]butanes Addition of dibromocarbene to the central bond of bicyclo[1.1.0]butane. This method is reported to yield 2,2-dibromobicyclo[1.1.1]pentane, not the 1,3-isomer. chemrxiv.org
Skeletal Editing and Rearrangement Transformation of one molecular scaffold into another through bond cleavage and formation. While a powerful method for other BCPs, its application for the synthesis of this compound is not described.

| Hunsdiecker Reaction | Conversion of the silver salt of a carboxylic acid to an organic halide. | A reported method for the synthesis of this compound from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. |

Table 2: Chemical Transformations of this compound

Reaction Reagents Product Significance

| Intramolecular Reductive Coupling | e.g., MeLi or other reducing agents | [1.1.1]Propellane | Key step in the synthesis of the highly strained and versatile [1.1.1]propellane. rhhz.net |

Advanced Spectroscopic Probes for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of 1,3-dibromobicyclo[1.1.1]pentane in solution. The high symmetry of the molecule simplifies its NMR spectra, providing clear information about the electronic environment of the carbon and hydrogen atoms.

Due to the molecule's C2v symmetry, the six methylene (B1212753) protons are chemically and magnetically equivalent, as are the three methylene carbons. The two bridgehead carbons are also equivalent. This results in a remarkably simple ¹H NMR spectrum, which typically shows a single sharp singlet for the six bridgehead methylene protons. The absence of vicinal protons for coupling simplifies the spectrum significantly.

The ¹³C NMR spectrum is equally straightforward, displaying distinct signals for the bridgehead carbons and the methylene carbons. The chemical shifts of these nuclei are influenced by the electronegativity of the bromine atoms and the inherent strain of the bicyclic system.

NucleusChemical Shift (δ) in CDCl₃Multiplicity
¹H2.21 ppmSinglet
¹³C55.3 ppmQuaternary Carbons

Table 1: Typical ¹H and ¹³C NMR chemical shifts for this compound. The data is indicative and may vary slightly based on the solvent and concentration.

These characteristic chemical shifts are instrumental in confirming the presence and purity of this compound in a sample. Any deviation from these values can indicate the presence of impurities or the occurrence of a chemical transformation.

X-ray Crystallography for Precise Bond Geometries and Solid-State Structures

The structure is characterized by a highly strained cage. The two bridgehead carbons are connected by three two-carbon bridges. A notable feature of the bicyclo[1.1.1]pentane core is the unusually short distance between the two bridgehead carbons (C1 and C3), which is a consequence of the rigid geometry. In oligomers of bicyclo[1.1.1]pentane, the intra-ring bridgehead-bridgehead separation is reported to be about 1.9 Å. google.com

The C–Br bonds are located at the bridgehead positions, directed away from the center of the cage. The geometry around the bridgehead carbons is significantly distorted from the ideal tetrahedral angle.

ParameterTypical Value in Bicyclo[1.1.1]pentane Derivatives
C1–C3 Bridgehead Distance~1.85 - 1.90 Å
C1–C2 Bond Length~1.54 Å
C1–C2–C3 Bond Angle~74°

Table 2: Typical geometric parameters for the bicyclo[1.1.1]pentane cage, derived from X-ray crystallographic studies of related compounds. These values provide a close approximation for the geometry of this compound.

X-ray crystallography is crucial for confirming the retention of the bicyclo[1.1.1]pentane skeleton during reactions and for characterizing the stereochemistry of its derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species with unpaired electrons, such as radical intermediates. chemicalbook.com In the context of this compound, ESR is instrumental in elucidating reaction mechanisms that proceed via radical pathways.

Homolytic cleavage of one of the C–Br bonds in this compound, often initiated by radical initiators or photolysis, can generate a bicyclo[1.1.1]pent-1-yl radical. ESR spectroscopy can detect and characterize this highly reactive intermediate. The spectrum provides information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei (hyperfine coupling).

The g-factor and hyperfine coupling constants (hfc) are key parameters obtained from an ESR spectrum. The g-factor is characteristic of the radical, and the hyperfine coupling constants reveal the extent of the unpaired electron's delocalization onto other atoms in the molecule. For the bicyclo[1.1.1]pent-1-yl radical, coupling to the bridgehead proton and the methylene protons would be expected, leading to a complex splitting pattern in the ESR spectrum.

While specific ESR data for the radical derived directly from this compound is not widely reported, the technique remains a vital tool for mechanistic studies involving this compound and its derivatives. The detection of a radical intermediate by ESR provides direct evidence for a radical-based reaction mechanism, as opposed to an ionic or concerted pathway.

Strategic Applications in Contemporary Organic Synthesis and Materials Science

Bicyclo[1.1.1]pentane as a Rigid, Three-Dimensional Building Block in Synthetic Design

The rigid, rod-like structure of the bicyclo[1.1.1]pentane core provides a unique platform for the precise spatial arrangement of functional groups. This has made it an invaluable tool in the design of complex molecules with well-defined geometries. 1,3-dibromobicyclo[1.1.1]pentane serves as a crucial starting point for the elaboration of this scaffold.

Synthesis of Highly Functionalized Bridgehead-Substituted BCPs

The primary route to functionalized bicyclo[1.1.1]pentanes from this compound involves its conversion to the highly strained and reactive intermediate, [1.1.1]propellane. This transformation is typically achieved through a reductive intramolecular coupling reaction. The first synthesis of [1.1.1]propellane was reported in 1982, involving the reaction of this compound with an organolithium reagent. rhhz.netscispace.comnih.gov

Once generated, [1.1.1]propellane readily undergoes ring-opening reactions with a wide variety of reagents, leading to the formation of 1,3-disubstituted BCPs. This strain-release functionalization is a powerful and versatile strategy for introducing diverse functionalities at the bridgehead positions. Methodologies for the functionalization of [1.1.1]propellane can be broadly categorized into radical, anionic, and transition-metal-catalyzed pathways. rhhz.net

Radical Addition Reactions: A prominent method for functionalizing [1.1.1]propellane is through radical addition across the central C1-C3 bond. For instance, iron-catalyzed multicomponent reactions have been developed where an alkyl radical adds to propellane, and the resulting BCP radical is subsequently trapped in a cross-coupling reaction. scispace.com Similarly, triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane provides access to 1-halo-3-substituted bicyclo[1.1.1]pentanes. rhhz.net This method demonstrates broad substrate scope and functional group tolerance, enabling the late-stage functionalization of complex molecules. rhhz.net

Anionic and Nucleophilic Addition: Anionic addition to [1.1.1]propellane offers another robust route to functionalized BCPs. Organolithium and Grignard reagents, for example, can add to the central bond to generate a bridgehead carbanion, which can then be trapped with various electrophiles.

While the majority of synthetic routes proceed via [1.1.1]propellane, direct nucleophilic substitution on 1,3-dihalobicyclo[1.1.1]pentanes has also been explored. For instance, 1,3-diiodobicyclo[1.1.1]pentane, which can be synthesized from its dibromo counterpart, undergoes nucleophilic substitution with various nucleophiles such as pyridines, quinolines, and isoquinolines to yield the corresponding bicyclo[1.1.1]pentyl salts. smolecule.comnih.govlboro.ac.uk This approach provides a direct entry to heteroatom-substituted BCPs without the need to generate the highly reactive propellane intermediate. smolecule.comnih.gov

Starting MaterialReagentsProduct TypeReference(s)
This compoundOrganolithium reagent[1.1.1]Propellane rhhz.netscispace.comnih.gov
[1.1.1]PropellaneAlkyl halides, triethylborane1-Halo-3-substituted BCPs rhhz.net
[1.1.1]PropellaneHydrazyl radical precursor, iron(II) phthalocyanine, TBHPMulti-functionalized BCP-amines scispace.com
1,3-diiodobicyclo[1.1.1]pentanePyridines, quinolinesBicyclo[1.1.1]pentylpyridinium/quinolinium salts smolecule.comnih.govlboro.ac.uk

Construction of Complex Molecular Architectures and Scaffolds

The ability to introduce a variety of functional groups at the bridgehead positions of the BCP core makes it an excellent building block for the construction of more complex molecular architectures. The rigid and linear disposition of the C1 and C3 substituents allows the BCP unit to act as a rigid spacer, connecting different molecular fragments with a well-defined distance and orientation.

This property has been exploited in the synthesis of "staffanes," which are oligomers and polymers composed of repeating bicyclo[1.1.1]pentane units. muni.cz These rod-like molecules have potential applications in supramolecular chemistry and materials science. muni.cz The synthesis of such structures often relies on iterative functionalization and coupling reactions starting from functionalized BCP monomers derived from this compound.

Furthermore, the incorporation of the BCP scaffold into larger, more complex molecules is a strategy employed in drug discovery to create novel chemical entities with improved properties. The synthesis of BCP-containing analogs of existing drugs often requires the development of robust synthetic routes to append the BCP unit to other molecular fragments. The functional handles introduced via the ring-opening of [1.1.1]propellane (derived from this compound) are crucial for these subsequent coupling reactions, such as Sonogashira or Suzuki cross-couplings.

Bioisosteric Replacement Strategies in Molecular Design

One of the most significant applications of the bicyclo[1.1.1]pentane scaffold is its use as a bioisostere for other common chemical motifs in drug molecules. Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic profile of the compound.

Mimicry of Planar Aromatic, Alkyne, and tert-Butyl Motifs

The 1,3-disubstituted bicyclo[1.1.1]pentane unit is widely recognized as a saturated, three-dimensional bioisostere for para-substituted benzene (B151609) rings. acs.org The bridgehead substituents of the BCP core mimic the linear geometry and exit vectors of a p-disubstituted phenyl ring. This structural analogy allows for the replacement of aromatic rings in drug candidates, which can lead to several advantages, including:

Improved Physicochemical Properties: Replacement of a planar, aromatic ring with a saturated, sp³-rich BCP scaffold often leads to increased aqueous solubility and decreased lipophilicity. nih.gov

Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated BCP core is generally more resistant to such metabolic pathways, leading to improved metabolic stability and a longer in vivo half-life. nih.gov

Novel Chemical Space: The introduction of the BCP motif allows for the exploration of novel chemical space, potentially leading to new intellectual property.

The BCP scaffold can also serve as a bioisostere for internal alkynes and tert-butyl groups. nih.govacs.org The linear arrangement of the bridgehead substituents mimics the geometry of an alkyne, while the compact, three-dimensional nature of the BCP cage can be a suitable replacement for a bulky tert-butyl group.

Bioisosteric ReplacementOriginal MotifBCP AnalogKey Advantages
Aromatic Ringpara-Substituted Phenyl1,3-Disubstituted BCPImproved solubility, metabolic stability
AlkyneInternal Alkyne1,3-Disubstituted BCPIncreased 3D character
Bulky Grouptert-Butyl1-Substituted BCPReduced lipophilicity

Influence on Molecular Conformation and Vector Orientations

The bridgehead substituents of a 1,3-disubstituted BCP are held in a fixed, linear orientation, with a defined distance between them. This allows the BCP unit to act as a rigid spacer, precisely positioning functional groups in three-dimensional space. This control over molecular geometry and vector orientations is crucial for designing molecules with high affinity and selectivity for their targets.

Bicyclo[1.1.1]pentane Derivatives in Polymer and Advanced Material Applications

The unique structural properties of the bicyclo[1.1.1]pentane scaffold, particularly its rigidity and linear geometry, make it an attractive building block for the synthesis of novel polymers and advanced materials. While many of these applications utilize functionalized BCP monomers derived from [1.1.1]propellane, the ultimate precursor for these materials can be traced back to this compound.

BCP derivatives have been incorporated into the backbone of polymers to create rigid-rod polymers. These materials are of interest for applications where high thermal stability and mechanical strength are required. For example, poly(1,3-bicyclo[1.1.1]pentane alkylene)s have been synthesized via acyclic diene metathesis polymerization of BCP-containing diene monomers. researchgate.net These polymers exhibit higher thermal stability compared to linear polyethylene. researchgate.net

The BCP unit has also been used as a rigid linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The well-defined length and rigidity of the BCP linker allow for precise control over the pore size and dimensionality of these porous materials.

In the field of molecular electronics, the BCP scaffold has been investigated as a component of molecular wires. Its rigid, non-conjugated structure can act as a molecular insulator or a component that modulates the electronic properties of the wire. The ability to synthesize extended, rigid, rod-like molecules from BCP building blocks has potential applications in the development of molecular-scale devices.

Incorporation into Polymeric Frameworks and Staffane Chains

This compound is a key starting material for the synthesis of [1.1.1]propellane, a highly reactive intermediate. The strain in [1.1.1]propellane's central carbon-carbon bond allows for its facile cleavage, making it an ideal monomer for polymerization and the construction of linear rigid-rod structures known as [n]staffanes. ccspublishing.org.cnnih.govrhhz.net These oligomers consist of repeating bicyclo[1.1.1]pentane units linked at the bridgehead positions and have been proposed for use as molecular "Tinkertoy" scaffolding in nanoarchitectures. chemrxiv.orgresearchgate.net

The polymerization of [1.1.1]propellane and its derivatives leads to a variety of polymeric materials with unique properties. Research has demonstrated the synthesis of high molecular weight polymers and polyamides that incorporate the rigid BCP fragment into their backbones. acs.org The inclusion of the BCP unit imparts significant rigidity and defined geometry to the polymer chain, influencing the material's bulk properties.

Table 1: Examples of Polymeric Structures Derived from Bicyclo[1.1.1]pentane Precursors

Polymer Type Monomer/Precursor Key Structural Feature Potential Application
[n]Staffanes [1.1.1]Propellane Linear, rigid-rod oligomers of BCP units Molecular wires, Nanotechnology scaffolding chemrxiv.orgresearchgate.net
Polyamides Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Rigid BCP units within the polymer backbone High-performance materials acs.org

Investigation of Optoelectronic and Electronic Transmission Properties

The unique electronic properties of the BCP cage and its oligomers, [n]staffanes, have made them subjects of intense investigation for applications in molecular electronics. researchgate.net The significant bicyclic ring strain, estimated at 65-68 kcal/mol for the BCP unit, plays a critical role in its electronic behavior. escholarship.org This strain influences the molecule's orbital energies, enhancing its ability to conduct electrical current compared to more flexible, unstrained saturated systems. escholarship.orgnih.gov

Studies using scanning tunneling microscopy break junction (STM-BJ) techniques have performed the first conductance measurements of [n]staffane oligomers, revealing them to be more conductive than analogous alkane chains. chemrxiv.orgnih.gov The conductance decay constant (β), which measures the decrease in conductance with molecular length, is significantly lower for staffanes than for alkanes, indicating more efficient charge transport through the BCP framework. chemrxiv.orgnih.govresearchgate.net Density functional theory (DFT) calculations suggest this enhanced conductivity arises because the ring strain destabilizes the HOMO-2 energy level, aligning it more closely with the Fermi energy of the gold electrodes as the oligomer chain lengthens. chemrxiv.orgnih.gov This makes the BCP unit an excellent component for designing molecular wires. mtu.eduaps.org

Table 2: Single-Molecule Conductance Decay Constants (β)

Molecular Wire β value (n⁻¹) Measurement Technique Finding
[n]Staffanes 0.84 ± 0.02 STM-BJ More conductive (shallower decay) than alkanes nih.govresearchgate.net

The BCP framework is also highly effective at transmitting electronic substituent effects. acs.orgnih.gov The short non-bonded distance between the bridgehead carbons results in high electron density within the cage, facilitating communication between substituents at opposite ends of the molecule through a combination of polar effects and hyperconjugation. acs.orgacs.org

Catalytic Utility of Bicyclo[1.1.1]pentane Derivatives (e.g., Lewis Acid Catalysis)

While this compound itself is primarily a structural precursor, its derivatives have emerged as versatile components in modern catalysis. BCP-based phosphines, for example, are a new class of ligands for transition metal catalysis. acs.org Recently, a versatile method was developed for synthesizing a variety of straight-shaped diphosphine ligands based on the BCP scaffold. hokudai.ac.jp Unlike traditional chelating diphosphine ligands that bind to a single metal center in a cyclic fashion, these rigid, linear BCP ligands can bridge two different metal atoms, leading to unique catalytic structures and reactivity. hokudai.ac.jpnih.gov

Furthermore, derivatives of BCP have been shown to exhibit catalytic activity themselves. In a notable example, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a close analog of the dibromo compound, was found to function as a Lewis acid catalyst. lboro.ac.uk It effectively promotes condensation reactions between indoles and acetone (B3395972) that are not achievable with conventional Lewis acids, highlighting the untapped potential of halogenated BCPs in catalysis. lboro.ac.uk The field of asymmetric catalysis has also utilized reactions of bicyclo[1.1.0]butanes, catalyzed by chiral Lewis or Brønsted acids, to generate valuable, enantioenriched BCP derivatives. chinesechemsoc.orgresearcher.lifenih.gov

Future Research Directions and Emerging Paradigms in Bicyclo 1.1.1 Pentane Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

A significant area of development is the implementation of multicomponent reactions (MCRs) . These reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov This approach minimizes waste and reduces the number of synthetic and purification steps. For instance, visible-light-driven, metal- and additive-free MCRs have been developed to construct Csp³-C and Csp³–S bonds on the BCP core in one step, providing a sustainable platform for sulfur-functionalized BCPs. rsc.orgrsc.org

Another key strategy is the adoption of continuous flow synthesis . The traditional synthesis of [1.1.1]propellane, a crucial precursor for many BCPs, often involves hazardous reagents and unstable intermediates, making large-scale batch production challenging. Flow chemistry offers a safer and more scalable alternative by performing reactions in a continuous stream within a microreactor. researchgate.netrsc.org This technology allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of reactive species. domainex.co.uk Continuous flow processes have been successfully developed to generate [1.1.1]propellane on demand, which can then be directly functionalized in subsequent flow modules, streamlining the production of BCP building blocks. researchgate.netdomainex.co.uk This approach not only enhances safety and scalability but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

The following table summarizes some sustainable approaches to BCP synthesis:

Synthetic StrategyKey FeaturesAdvantagesExample Reaction
Multicomponent Reactions (MCRs)Three or more reactants in a single step; high atom economy.Reduced waste, fewer steps, increased efficiency.Visible-light-driven alkylation and thiolation of [1.1.1]propellane. rsc.org
Continuous Flow SynthesisReactions in a continuous stream; precise control of conditions.Enhanced safety, scalability, and efficiency; reduced waste.On-demand generation of [1.1.1]propellane and subsequent functionalization. rsc.org
PhotocatalysisUse of light to drive reactions; often metal-free.Mild reaction conditions, high functional group tolerance.Light-enabled scalable synthesis of BCP halides without catalysts or additives. nih.gov

Exploration of Novel Reactivity Profiles and Reaction Mechanisms

While radical and anionic additions to [1.1.1]propellane are well-established methods for BCP synthesis, future research is aimed at uncovering new modes of reactivity to access a wider diversity of functionalized BCPs. researchgate.net A significant frontier is the exploration of electrophilic activation of [1.1.1]propellane. This has historically been a challenge due to the propensity of BCP cations to decompose. researchgate.netbohrium.com However, recent studies have shown that [1.1.1]propellane can be activated within a halogen bond complex, enabling its reaction with neutral nucleophiles like anilines and azoles. nih.gov This approach opens up a third major pathway for BCP synthesis, complementing the existing radical and anionic routes. bohrium.com

Computational studies, particularly Density Functional Theory (DFT) calculations , are becoming indispensable in this exploration. nih.govacs.org These theoretical models provide deep insights into reaction pathways, transition states, and the electronic structure of intermediates, which helps in rationalizing observed reactivity and predicting new reaction outcomes. nih.gov For example, DFT calculations have been crucial in understanding the mechanism of electrophilic activation within a halogen bond complex, showing how this interaction promotes nucleophilic attack while stabilizing the BCP cage. nih.gov

Furthermore, there is growing interest in the reactivity of BCP derivatives themselves, moving beyond the functionalization of the bridgehead positions. Research into the directed C-H functionalization of the secondary bridge positions of the BCP core is an emerging field that promises to unlock novel chemical space for drug discovery and materials science. nih.gov Additionally, the development of novel BCP-based reagents, such as bicyclo[1.1.1]pentane sulfonium (B1226848) salts, which act as bioisosteres of aryl sulfonium salts, is expanding the synthetic utility of the BCP scaffold.

Reactivity ProfileDescriptionSignificanceSupporting Method
Electrophilic ActivationActivation of [1.1.1]propellane by electrophilic reagents to react with neutral nucleophiles. nih.govOpens a new major pathway for BCP synthesis, allowing for the introduction of new functional groups.Formation of a halogen bond complex to stabilize the BCP cation. researchgate.net
Bridge C-H FunctionalizationDirect functionalization of the secondary C-H bonds on the BCP skeleton. nih.govProvides access to new substitution patterns beyond the typical 1,3-disubstitution.Palladium-mediated directed C(2)-H functionalization. semanticscholar.org
rsc.orgrsc.org-Sigmatropic RearrangementUsing [1.1.1]propellane as a carbene precursor to access allenylated or allylated methylenecyclobutanes. chemrxiv.orgDemonstrates unprecedented reactivity of [1.1.1]propellane beyond BCP formation.Reaction with propargyl and allyl sulfides/selenides. chemrxiv.org

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The synthesis of complex molecules, including novel BCP derivatives, is increasingly being accelerated by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby reducing the time and resources spent on empirical trial-and-error experimentation.

One of the key applications of AI in this field is in conjunction with High-Throughput Experimentation (HTE) . researchgate.netresearchgate.net Automated robotic platforms can perform a large number of reactions in parallel under varying conditions. The data generated from these experiments can then be used to train ML algorithms to identify the optimal conditions for a desired transformation. This approach has been successfully used to develop and optimize reactions for the functionalization of BCPs, such as in a mild, organocatalyzed photo-Minisci reaction where an automated flow-based HTE method was used to screen conditions and identify an optimal organic photocatalyst, avoiding the need for less sustainable transition metals. nih.gov

AI is also being employed for retrosynthetic analysis , where algorithms are trained on vast databases of chemical reactions to propose synthetic pathways for a target molecule. While still a developing area for highly specialized scaffolds like BCPs, the potential to rapidly generate and evaluate multiple synthetic routes to novel BCP-containing drug candidates is a significant driving force for future research. As more high-quality reaction data for BCP synthesis becomes available, the predictive power of these AI models is expected to increase substantially.

Expansion into New Interdisciplinary Research Areas

The unique structural and physicochemical properties of the bicyclo[1.1.1]pentane scaffold continue to drive its adoption in a variety of scientific disciplines beyond its initial applications.

In medicinal chemistry , BCPs are well-established as "bioisosteres" of para-substituted phenyl rings, internal alkynes, and tert-butyl groups. acs.orgresearchgate.net Their incorporation into drug candidates can lead to significant improvements in pharmacokinetic properties, such as increased aqueous solubility, enhanced metabolic stability, and better membrane permeability. bldpharm.comresearchgate.net The replacement of a phenyl ring with a BCP moiety can mitigate issues related to metabolic oxidation of the aromatic ring. bldpharm.com Furthermore, the rigid, three-dimensional nature of the BCP core allows for a more defined orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. bldpharm.com Recent research has also explored 1,2-difunctionalized BCPs as potential mimics for ortho- and meta-substituted arenes, further expanding their utility in drug design. nih.gov

In materials science , the rigid, linear geometry of 1,3-disubstituted BCPs makes them attractive building blocks for the creation of molecular rods and novel polymers. researchgate.netacs.org These BCP-containing polymers can exhibit unique properties due to the defined spatial arrangement of functional units along the polymer chain. For example, BCP units have been incorporated into polyphenylene wires as rigid aliphatic isolator units, demonstrating their potential for creating custom-designed surface architectures and molecular electronic components. semanticscholar.org

The application of BCPs is also being explored in agrochemicals , where the principles of bioisosterism can be applied to develop new pesticides and herbicides with improved efficacy and environmental profiles. frontiersin.org The enhanced metabolic stability conferred by the BCP core can lead to longer-lasting activity in the field.

The table below highlights some of the key interdisciplinary applications of BCPs:

Research AreaApplication of BCPsResulting BenefitsExample
Medicinal ChemistryBioisosteric replacement for phenyl rings, alkynes, and t-butyl groups. acs.orgImproved solubility, metabolic stability, and permeability; enhanced potency. researchgate.netnih.govReplacement of a phenyl ring in a γ-secretase inhibitor, leading to improved drug-like properties. bldpharm.com
Materials ScienceRigid, linear linkers in polymers and molecular wires. researchgate.netCreation of materials with defined nanostructures and electronic properties.On-surface synthesis of polyphenylene wires with BCP isolator units. semanticscholar.org
AgrochemicalsIncorporation into pesticide and herbicide structures as bioisosteres. frontiersin.orgEnhanced metabolic stability and potentially improved efficacy.Development of novel agrochemicals with better performance profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.